molecular formula C16H16N2O4 B2918412 methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 176106-12-0

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2918412
CAS No.: 176106-12-0
M. Wt: 300.314
InChI Key: ZEBSDGZJJZOEMY-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as 4H-pyrans . It has a structural core motif that has received increasing attention due to its potential pharmacological properties .


Synthesis Analysis

The synthesis of this compound has been achieved through a green and facile method. It involves a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water without any catalyst . Another method involves the use of a nanostructured Na2CaP2O7 catalyst in a heterogeneous medium . This catalyst, due to its non-toxicity and large surface area, offers good yields with minimum by-product generation .


Molecular Structure Analysis

The molecular structure of this compound includes a 4H-pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and a double bond . The compound also contains functional groups such as an amino group (-NH2), a cyano group (-CN), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .


Chemical Reactions Analysis

In the synthesis process, the carbonyl group of the aromatic aldehyde is activated, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in the Knoevenagel condensation product . The reaction proceeds via a one-pot approach, which is efficient and environmentally friendly .

Scientific Research Applications

Synthesis and Structural Analysis

  • Microwave-Assisted Synthesis : A microwave-assisted liquid-phase synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been developed using functional ionic liquid as a soluble support. This synthesis achieved good yields and high purities without the need for chromatographic purification (Yi, Peng, & Song, 2005).
  • Crystal Structure and Molecular Conformational Studies : The compound's crystal structure and molecular conformation have been studied in depth. For example, allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been analyzed to understand its crystal system and intermolecular interactions (Mohandas et al., 2019).

Applications in Antiproliferative and Antimicrobial Activities

  • Antiproliferative Activity : Studies have shown that certain derivatives of methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates exhibit significant antiproliferative activity. For instance, methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(methoxybenzoyl)-4H-pyran-2-carboxylate demonstrated activity exceeding that of reference drugs like cisplatin and busulfan in tests using the U.S. National Cancer Institute program NCI 60 Cell One Dose Screen (Sheverdov et al., 2014).
  • Antimicrobial Activity : Certain derivatives also show promising antimicrobial activities. For example, methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate exhibited an antimicrobial activity comparable to that of chloramine (Sheverdov, Andreev, Nasakin, & Gein, 2014).

Green Chemistry Approaches

  • Ultrasound-Assisted Synthesis : A new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has been synthesized using ultrasound-assisted methods, highlighting the application of green chemistry principles (Kumbhani et al., 2022).

Future Directions

Given the potential pharmacological properties of this compound, future research could focus on exploring its biological activities in more detail . Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be a focus of future research .

Mechanism of Action

Target of Action

4h-pyran derivatives, to which this compound belongs, have been known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The synthesis of 4h-pyran derivatives, including this compound, involves a one-pot approach using a nanostructured catalyst . The interaction of the compound with its targets would result in changes at the molecular level, potentially altering the function of the target proteins or enzymes.

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-4-6-11(20-2)7-5-10/h4-7,14H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBSDGZJJZOEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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